1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . A set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor .Molecular Structure Analysis
The molecular structure of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , have been used in the synthesis of various agrochemical and pharmaceutical ingredients . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Novel Ionic Liquids and Catalysis
The synthesis of novel ionic liquids, exemplified by 1-sulfopyridinium chloride, utilizes similar pyrazole-based sulfonyl chlorides as intermediates or analogs. These ionic liquids have shown efficiency as homogeneous and reusable catalysts in chemical reactions such as the Knoevenagel–Michael reaction. This application underlines the role of such compounds in enhancing the efficiency of organic synthesis processes (Moosavi‐Zare et al., 2013).
Antimicrobial Agents
The structural motif of trifluoromethyl-containing pyrazolinyl sulfones has been explored for its antimicrobial properties. Through the regiospecific synthesis of these compounds, researchers have developed novel series with promising antimicrobial activity against a range of pathogens including yeast, fungi, bacteria, and algae. This highlights the potential of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride derivatives in contributing to new antimicrobial agents (Bonacorso et al., 2006).
Synthesis of Heterocycles
Pyrazole-based sulfonyl chlorides are pivotal in the synthesis of various heterocyclic compounds, serving as key intermediates. For instance, their role in synthesizing sulfonylated 4-amino-1H-pyrazoles with different substituents showcases the versatility of these compounds in creating a wide array of heterocyclic structures with potential pharmaceutical applications (Povarov et al., 2017).
Organocatalysis
The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under the catalysis of trityl chloride illustrates the use of pyrazole-based compounds in organocatalysis. This application demonstrates the compound's contribution to facilitating efficient chemical transformations, offering a sustainable alternative to traditional metal-based catalysts (Zare et al., 2014).
Advanced Material Synthesis
The development of heterocyclic sulfonamides and sulfonyl fluorides through parallel medicinal chemistry methods involves pyrazole-based sulfonyl chlorides. This approach signifies the compound's utility in synthesizing advanced materials with potential applications in drug development and medicinal chemistry (Tucker et al., 2015).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in radical trifluoromethylation of carbon-centered radical intermediates .
Mode of Action
The trifluoromethyl group in similar compounds has been associated with radical trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Biochemical Pathways
The trifluoromethyl group is known to be involved in various biochemical processes, including the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to enhance the chemical and metabolic stability of the compounds, which could potentially impact their bioavailability .
Result of Action
The trifluoromethyl group in similar compounds has been associated with enhanced chemical and metabolic stability, lipophilicity, and binding selectivity .
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as temperature and light .
Biochemical Analysis
Biochemical Properties
1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to significant changes in enzyme activity, affecting normal nerve impulse transmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and other free radicals, which play a role in cellular damage and oxidative stress . These effects can lead to changes in cell viability, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of normal nerve function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites and impact cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2S/c11-19(17,18)9-5-15-16(6-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDIOBBKJKXXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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